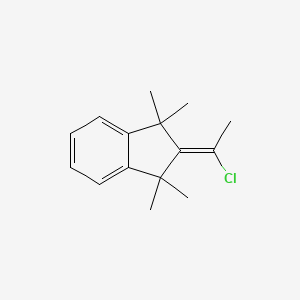![molecular formula C14H9N3O4 B14198811 2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 832128-93-5](/img/structure/B14198811.png)
2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring, an ethenyl group, a nitrophenyl group, and an oxadiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with hydrazonoyl chloride derivatives . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents would be tailored to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Mecanismo De Acción
The mechanism of action of 2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. The antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid derivatives, also show antimicrobial and antitumor properties.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups, like nitrobenzene derivatives, are known for their diverse chemical reactivity.
Uniqueness
2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the combination of its structural features, which confer a broad spectrum of biological activities. The presence of the furan ring, nitrophenyl group, and oxadiazole ring in a single molecule makes it a versatile compound for various applications in medicinal chemistry .
Propiedades
Número CAS |
832128-93-5 |
|---|---|
Fórmula molecular |
C14H9N3O4 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
2-[2-(furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9N3O4/c18-17(19)11-5-3-10(4-6-11)14-16-15-13(21-14)8-7-12-2-1-9-20-12/h1-9H |
Clave InChI |
NSOKIESTYMSIGN-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=CC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



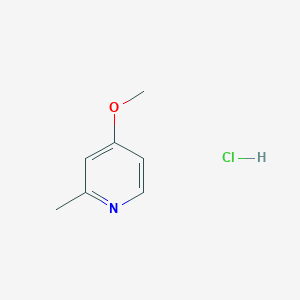
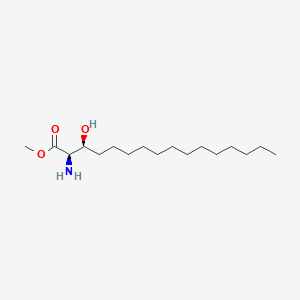
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
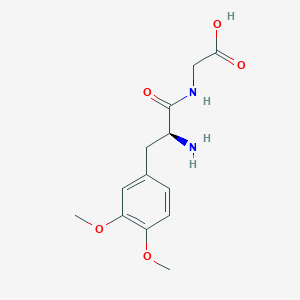
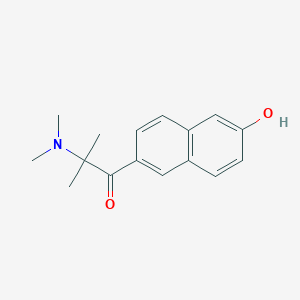

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
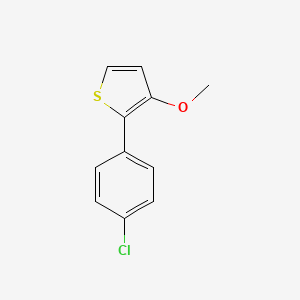

![4-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14198814.png)

